DL-Homocysteine thiolactone

Description

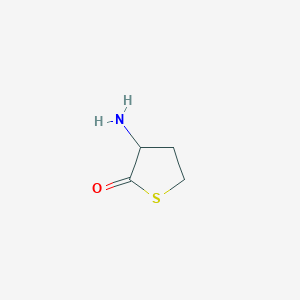

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminothiolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWQWJKWBHZMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863228 | |

| Record name | 3-Aminothiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homocysteine thiolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002287 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10593-85-8, 14007-10-4, 3622-59-1 | |

| Record name | (±)-Homocysteine thiolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10593-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocysteine thiolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Thiophenone, 3-aminodihydro-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminothiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOCYSTEINE THIOLACTONE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5H88XF24X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homocysteine thiolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002287 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of DL-Homocysteine Thiolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Homocysteine thiolactone (HTL), a cyclic thioester of the amino acid homocysteine, is a molecule of significant interest in both biochemical and synthetic chemistry.[1][2] Biologically, it is formed as a byproduct of the error-editing mechanism of methionyl-tRNA synthetase, which prevents the misincorporation of homocysteine into proteins.[2][3] Elevated levels of its precursor, homocysteine, are linked to a variety of pathological conditions, including cardiovascular and neurodegenerative diseases, making HTL a key metabolite in studying these disease pathways.[1][4] Chemically, its strained five-membered ring and reactive thioester functionality make it a versatile building block for the synthesis of various pharmaceuticals and functionalized polymers.[5][6][7]

This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, primarily in its more stable hydrochloride salt form. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and diagrams of relevant chemical and biological pathways.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride (HTL-HCl) is most commonly achieved starting from DL-methionine or DL-homocysteine. Various methods have been developed to optimize yield, purity, and industrial scalability, avoiding harsh conditions and minimizing waste.[8]

Synthetic Routes

Several primary routes for the synthesis of HTL-HCl have been reported:

-

Demethylation and Cyclization of DL-Methionine: This is a prevalent method involving the demethylation of DL-methionine to form a homocysteine salt, which is then cyclized in an acidic medium.[8][9]

-

Reduction of DL-Homocystine: This method involves the electrochemical reduction of DL-homocystine to DL-homocysteine, followed by dehydration and condensation to form the thiolactone.[10][11]

-

Reaction from 2-methyl-4-chlorobutyryl chloride: A patented method describes the synthesis starting from 2-methyl-4-chlorobutyryl chloride, which is converted to an intermediate that reacts with iodine and ammonia water.[12]

Summary of Synthetic Methods

| Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Reference |

| DL-Methionine | 1. Sodium metal in liquid ammonia (-35 to -40°C) 2. Cation exchange resin 3. Concentrated HCl (pH 1) | 79 | Not specified | [13] |

| DL-Methionine | 1. Metallic sodium in liquefied ammonia (-20°C, 20h) 2. Cation exchange resin 3. Concentration in aqueous HCl | Not specified | Not specified | [8] |

| Intermediate from 2-methyl-4-chlorobutyryl chloride | 1. Iodine, 25% ammonia water 2. 65°C, 0.6 MPa for 1 hour 3. Recrystallization from water | 94.95 | 99.756 | [12][13] |

| DL-Homocystine | 1. Electrochemical reduction in a microchannel reactor 2. Dehydration and condensation (40-50°C, vacuum) 3. Low-temperature crystallization (-5°C, 8h) | 84.1 | 99.7 | [10] |

Experimental Protocols

Protocol 1: Synthesis from DL-Methionine via Sodium/Ammonia Reduction [5][13]

This protocol is based on the demethylation of DL-methionine using a strong reducing agent followed by acid-catalyzed cyclization.

Materials:

-

DL-Methionine (100 g)

-

Dry liquid ammonia

-

Sodium metal, chopped (60 g)

-

Ammonium chloride

-

Cation exchange resin

-

Concentrated hydrochloric acid

-

Dry ice-acetonitrile solvent mixture

Procedure:

-

Pre-cool a 3-liter cryogenic autoclave to -40°C using a dry ice-acetonitrile bath.

-

Add 100 g of DL-methionine to the autoclave.

-

Slowly add dry liquid ammonia until the DL-methionine is completely dissolved.

-

While maintaining the temperature between -35°C and -40°C, add 60 g of chopped sodium metal in batches. Monitor the reaction progress using liquid chromatography.

-

Upon completion, stop stirring and allow the mixture to stand. Carefully transfer the upper clear liquid layer to a separate flask.

-

Quench the reaction by adding ammonium chloride.

-

Allow the reaction mixture to warm to room temperature, allowing the ammonia to completely evaporate. The resulting solid is a mixture of DL-homocysteine sodium salt, sodium chloride, and ammonium chloride.

-

Dissolve the solid mixture in water and pass it through a cation exchange resin to remove sodium ions.

-

Adjust the eluate to pH 1 with concentrated hydrochloric acid.

-

The resulting solution contains this compound hydrochloride, which can be isolated by crystallization or other purification methods. A reported yield for this process is 81 g (79%).[13]

Protocol 2: Synthesis via Electrochemical Reduction of DL-Homocystine [10]

This continuous production method utilizes a microchannel reactor and an electrolytic cell for a high-purity product.

Materials:

-

DL-Homocystine

-

Hydrochloric acid (3-5 mol/L)

-

Graphite electrodes

-

Plate-and-frame electrolytic cell

-

Liquid-phase microchannel reactor

Procedure:

-

Prepare a solution of DL-homocystine in hydrochloric acid.

-

Continuously pass this solution into the cathode chamber of a plate-and-frame electrolytic cell equipped with graphite electrodes.

-

Apply a current density of 10-50 mA/cm² at a temperature of 20-30°C. DL-homocystine is reduced at the cathode to generate DL-homocysteine hydrochloride.

-

Continuously circulate the catholyte through a liquid-phase microchannel reactor until the reaction is complete.

-

Collect the final catholyte and perform impurity removal treatments.

-

Transfer the purified catholyte to a rotary evaporation device.

-

Perform dehydration and condensation under vacuum at 40-50°C to obtain crude this compound hydrochloride.

-

Crystallize the product at a low temperature (e.g., -5°C for 8 hours) and dry under vacuum to obtain the final pure product. This method has reported yields of 84.1% and purity of 99.7%.[10]

Chemical and Physical Properties

This compound is typically handled as its hydrochloride salt to improve stability. Its properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 3-aminodihydro-2(3H)-thiophenone, monohydrochloride | [14][15] |

| Synonyms | DL-Hcy thiolactone, DL-HCTL, this compound HCl | [5][14] |

| CAS Number | 6038-19-3 | [5][14] |

| Molecular Formula | C₄H₇NOS · HCl | [14][15] |

| Molecular Weight | 153.63 g/mol | [16] |

| Appearance | White crystalline powder | [5] |

| Melting Point | ~202-203 °C (decomposes) | [5] |

| Solubility | Water: 740.5 g/L (20°C) DMSO: 30 mg/mL DMF: 15 mg/mL Methanol: Slightly soluble | [5][14][15] |

| Stability | Stable for ≥ 4 years when stored at -20°C. Air, moisture, and light sensitive. | [14] |

| Storage | Keep in a dark, dry place under an inert atmosphere at room temperature or -20°C for long-term storage. | [5][14] |

Chemical Reactivity

The chemical reactivity of HTL is dominated by the electrophilic nature of the thioester carbonyl carbon, making it susceptible to nucleophilic attack.

-

Hydrolysis: The thiolactone ring can be opened by water (hydrolysis) to form homocysteine.[17] This reaction is slow at neutral pH (half-life of ~24-30 hours at pH 7.4) but is accelerated at higher pH.[1][2][18]

-

Aminolysis: HTL readily reacts with primary amines, a process known as aminolysis.[17] This is the key reaction in the biological process of N-homocysteinylation, where the ε-amino group of protein lysine residues attacks the thiolactone, forming a stable amide bond.[1][2] This modification can alter protein structure and function.[3]

-

Self-Condensation: In its free base form, HTL is unstable and can undergo self-condensation via mutual aminolysis to form a diketopiperazine derivative, which then polymerizes.[19]

-

Synthetic Utility: The thiolactone moiety is a valuable functional handle in polymer science. The ring-opening reaction with an amine introduces a functional group while simultaneously releasing a free thiol, which can then participate in subsequent reactions like thiol-ene conjugations.[6][20][21] It also serves as a key intermediate in the synthesis of pharmaceuticals like erdosteine and citiolone.[5][22]

Biological Pathways and Significance

Biological Formation of this compound

This compound is not a direct product of the primary methionine cycle but arises from a crucial "error-editing" or "proofreading" step.[1][2]

-

Methionine Cycle: Homocysteine is a key intermediate in the metabolism of methionine.[1]

-

Mistaken Activation: Due to its structural similarity to methionine, homocysteine can be mistakenly recognized and activated by methionyl-tRNA synthetase (MetRS).[1][2]

-

Proofreading and Cyclization: To prevent the incorporation of homocysteine into newly synthesized proteins, MetRS edits this error by converting the activated homocysteine-AMP intermediate into the stable, five-membered ring of homocysteine thiolactone, which is then released.[1][2][3]

Caption: Biological formation of Homocysteine Thiolactone via the error-editing mechanism of MetRS.

Protein N-Homocysteinylation

Once formed, HTL can covalently modify proteins by reacting with the primary amino groups of lysine residues. This post-translational modification is termed N-homocysteinylation.[1] This process is non-enzymatic and can lead to protein damage, aggregation, and the generation of autoimmune responses, implicating it in the pathology of hyperhomocysteinemia-related diseases.[1][3]

Caption: Mechanism of protein N-homocysteinylation by this compound.

Analytical Methods

The quantification of this compound in biological samples is crucial for research and clinical diagnostics. Common analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate HTL from other components in a complex matrix like urine or plasma.[23][24]

-

Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for detecting and quantifying HTL.[23]

-

Fluorescence Detection (HPLC-FL): This method often requires a derivatization step, for example using o-phthaldialdehyde (OPA), to make the molecule fluorescent for sensitive detection.[23][25]

A sample preparation procedure for urine samples involves liquid-liquid extraction with chloroform followed by re-extraction with formic acid prior to chromatographic analysis.[23]

Conclusion

This compound is a fascinating molecule at the interface of metabolism, pathology, and synthetic chemistry. Efficient synthetic routes starting from readily available amino acids like methionine make it accessible for research and development. Its chemical properties, particularly the reactivity of the thiolactone ring, are central to both its biological role in protein modification and its utility as a versatile synthetic building block. A thorough understanding of its synthesis, reactivity, and biological pathways is essential for researchers in drug development, materials science, and biomedical fields investigating the consequences of impaired homocysteine metabolism.

References

- 1. Homocysteine Thiolactone: Biology and Chemistry [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DL-Homocysteinethiolactone hydrochloride | 6038-19-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-氨基二氢噻吩-2-酮 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN107325073A - A kind of new synthetic method of DL homocysteine thiolactones hydrochloride - Google Patents [patents.google.com]

- 9. Process For Preparation Of Dl Homocysteine Thiolactone Hydrochloride [quickcompany.in]

- 10. CN111004209A - A kind of continuous production method of this compound hydrochloride - Google Patents [patents.google.com]

- 11. datapdf.com [datapdf.com]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 13. DL-Homocysteinethiolactone hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 14. caymanchem.com [caymanchem.com]

- 15. caymanchem.com [caymanchem.com]

- 16. D-Homocysteine thiolactone hydrochloride | C4H8ClNOS | CID 10130065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 18. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. books.rsc.org [books.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. D,L-Homocysteine Thiolactone Acrylamide from SPECIFIC POLYMERS [specificpolymers.com]

- 22. This compound hydrochloride, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 23. Comprehensive studies on the development of HPLC-MS/MS and HPLC-FL based methods for routine determination of homocysteine thiolactone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The determination of homocysteine-thiolactone in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Formation of Homocysteine Thiolactone from Methionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine thiolactone, a cyclic thioester of the amino acid homocysteine, is a critical metabolite formed primarily through the proofreading mechanism of methionyl-tRNA synthetase (MetRS). This process serves as a crucial cellular quality control step, preventing the erroneous incorporation of homocysteine into proteins. However, elevated levels of homocysteine and its subsequent conversion to homocysteine thiolactone are implicated in various pathologies, including cardiovascular and neurodegenerative diseases. This technical guide provides an in-depth exploration of the biological formation of homocysteine thiolactone from methionine, detailing the enzymatic pathways, quantitative data, experimental protocols, and the broader implications for drug development.

Introduction

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous cellular processes, including protein synthesis and methylation reactions. Its metabolic pathway is intricately linked to that of homocysteine, a non-proteinogenic amino acid. While structurally similar to methionine, the incorporation of homocysteine into polypeptide chains can lead to protein misfolding and dysfunction. To avert this, cells have evolved a sophisticated editing mechanism, primarily mediated by methionyl-tRNA synthetase, which converts misactivated homocysteine into the chemically reactive homocysteine thiolactone.[1] This guide elucidates the core mechanisms of this biological process.

The Enzymatic Pathway: Methionyl-tRNA Synthetase Editing

The principal route for homocysteine thiolactone formation is an error-editing reaction catalyzed by methionyl-tRNA synthetase (MetRS).[1] This enzyme is responsible for the specific attachment of methionine to its cognate tRNA (tRNAMet) during the initial step of protein synthesis. Due to the structural similarity between methionine and homocysteine, MetRS can mistakenly activate homocysteine.

The process can be summarized in the following steps:

-

Amino Acid Activation: MetRS binds to ATP and its amino acid substrate. In an erroneous reaction, homocysteine is activated to form a high-energy homocysteinyl-adenylate (Hcy~AMP) intermediate, with the release of pyrophosphate (PPi).[2]

-

Proofreading and Cyclization: Instead of transferring the activated homocysteine to tRNAMet, the editing domain of MetRS recognizes the incorrect substrate. It then catalyzes an intramolecular cyclization reaction, where the sulfhydryl group of homocysteine attacks the activated carboxyl group.[1][3] This results in the formation of homocysteine thiolactone and the release of AMP.[1]

This proofreading mechanism is a vital cellular defense against the proteotoxicity of homocysteine and has been observed in a wide range of organisms, from bacteria to mammals.[4][5][6]

Quantitative Data

The efficiency of the MetRS editing process and the resulting levels of homocysteine thiolactone can vary between organisms and under different physiological conditions. The following tables summarize key quantitative data from the literature.

| Organism | Ratio of Homocysteine Edited to Methionine Incorporated into Protein | Reference |

| Escherichia coli | 1 molecule of homocysteine thiolactone per 109 molecules of methionine | [6] |

| Saccharomyces cerevisiae | 1 molecule of homocysteine thiolactone per 500 molecules of methionine | [5] |

| Biological Sample | Method of Detection | Reported Concentration/Level | Reference |

| Human Plasma | HPLC | Levels are directly related to homocysteine levels. | [7] |

| Cultured Human Endothelial Cells | HPLC | Production is increased in cells with deregulated homocysteine metabolism (e.g., cystathionine β-synthase mutation or treatment with antifolate drugs). Folic acid supplementation decreases homocysteine thiolactone synthesis by lowering homocysteine and increasing methionine concentrations. | [8][9] |

| Escherichia coli cultures | 2D-TLC | Synthesized in vivo from homocysteine, catalyzed by methionyl-tRNA synthetase. | [6] |

| Saccharomyces cerevisiae cultures | 2D-TLC | Occurs in cultures and is synthesized from homocysteine by methionyl-tRNA synthetase. | [5] |

Experimental Protocols

Detection and Quantification of Homocysteine Thiolactone by HPLC

This protocol is based on the method described for the determination of homocysteine thiolactone in biological samples.[7]

Principle: Homocysteine thiolactone is separated from macromolecules by ultrafiltration, then purified and quantified by high-pressure liquid chromatography (HPLC) with UV detection.

Materials:

-

Biological sample (e.g., plasma, cell culture supernatant)

-

Ultrafiltration devices (e.g., 3-kDa cutoff)

-

HPLC system with a UV detector

-

Reverse-phase or cation-exchange microbore column

-

Homocysteine thiolactone standard

-

Mobile phase (specifics will depend on the column used)

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

Procedure:

-

Sample Preparation:

-

Centrifuge the biological sample to remove cells and debris.

-

Pass the supernatant through an ultrafiltration device to separate macromolecules.

-

-

HPLC Analysis:

-

Inject the ultrafiltrate onto the HPLC column.

-

Elute with an appropriate mobile phase gradient. For reverse-phase HPLC, a gradient of acetonitrile in water with 0.1% TFA is common.

-

Monitor the absorbance at 240 nm, which is the maximum absorbance for homocysteine thiolactone.[7]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of homocysteine thiolactone.

-

Determine the concentration of homocysteine thiolactone in the sample by comparing its peak area to the standard curve. The sensitivity of this method can reach 5 pmol.[7]

-

Assay for Methionyl-tRNA Synthetase (MetRS) Activity

This protocol outlines a general method for measuring the aminoacylation activity of MetRS, which can be adapted to study the kinetics of both methionine and homocysteine activation.

Principle: The assay measures the rate of ATP-PPi exchange, which is the first step of amino acid activation catalyzed by MetRS. The reaction is monitored by the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP.

Materials:

-

Purified MetRS enzyme

-

Reaction buffer (e.g., 100 mM Na-HEPES, pH 7.2, 30 mM KCl, 10 mM MgCl₂, 2 mM NaF)

-

ATP

-

[³²P]PPi

-

Methionine or homocysteine

-

Activated charcoal

-

Quenching solution (e.g., 1% activated charcoal, 5.6% HClO₄, 75 mM PPi)

-

Scintillation counter and vials

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, ATP, [³²P]PPi, and varying concentrations of the amino acid substrate (methionine or homocysteine).

-

Initiate the reaction by adding the MetRS enzyme.

-

-

Time Course and Quenching:

-

At specific time intervals (e.g., 1-4 minutes), take aliquots of the reaction mixture and add them to the quenching solution containing activated charcoal. The charcoal binds the newly formed [³²P]ATP.

-

-

Separation and Scintillation Counting:

-

Filter the quenched reaction mixture to separate the charcoal-bound [³²P]ATP from the free [³²P]PPi.

-

Wash the filter to remove any unbound radioactivity.

-

Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the time course data.

-

Determine the kinetic parameters (Km and kcat) by fitting the initial rate data to the Michaelis-Menten equation.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathways and experimental workflows described in this guide.

Figure 1: Overview of major homocysteine metabolic pathways.

Figure 2: The methionyl-tRNA synthetase editing pathway.

Figure 3: Experimental workflow for HPLC-based detection.

Implications for Drug Development

The formation of homocysteine thiolactone is a double-edged sword. While it protects against the incorporation of homocysteine into proteins, the thiolactone itself is a reactive molecule that can N-homocysteinylate proteins, particularly on lysine residues.[10] This post-translational modification can lead to protein damage, aggregation, and autoimmune responses, and is implicated in the pathology of various diseases.[1]

Therefore, the pathways involved in homocysteine metabolism and thiolactone formation present several potential targets for therapeutic intervention:

-

Modulation of MetRS Activity: Designing small molecules that could enhance the editing efficiency of MetRS might be a strategy to more rapidly clear homocysteine in hyperhomocysteinemic states. Conversely, understanding how certain drugs might inhibit this editing function is crucial to avoid unintended side effects.

-

Enhancing Thiolactone Detoxification: The body has enzymatic mechanisms to hydrolyze homocysteine thiolactone. For instance, paraoxonase 1 (PON1) and bleomycin hydrolase can detoxify the thiolactone.[1] Developing therapies that boost the activity of these enzymes could be a viable approach to mitigate the toxic effects of elevated homocysteine thiolactone.

-

Targeting Downstream Effects: Research into the specific proteins that are most susceptible to N-homocysteinylation and the functional consequences of this modification can open up new avenues for drug development aimed at preventing or reversing the damage caused by homocysteine thiolactone.

Conclusion

The biological formation of homocysteine thiolactone from methionine via the proofreading activity of methionyl-tRNA synthetase is a fundamental process in maintaining cellular fidelity. This technical guide has provided a comprehensive overview of the enzymatic mechanism, quantitative aspects, and experimental methodologies relevant to this pathway. A thorough understanding of this process is not only crucial for basic research in cellular metabolism and protein synthesis but also holds significant promise for the development of novel therapeutic strategies to combat diseases associated with elevated homocysteine levels. The continued exploration of this pathway will undoubtedly yield further insights into cellular quality control mechanisms and their role in human health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. ahajournals.org [ahajournals.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Synthesis of homocysteine thiolactone by methionyl-tRNA synthetase in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proofreading in vivo: editing of homocysteine by methionyl-tRNA synthetase in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proofreading in vivo: editing of homocysteine by methionyl-tRNA synthetase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The determination of homocysteine-thiolactone in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of homocysteine thiolactone in human cell cultures. Possible mechanism for pathological consequences of elevated homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Homocysteine thiolactone and protein homocysteinylation in human endothelial cells: implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]

The Core Mechanism of Protein N-Homocysteinylation by Homocysteine Thiolactone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein N-homocysteinylation is a non-enzymatic post-translational modification implicated in a range of human pathologies, including cardiovascular and neurodegenerative diseases. This modification is driven by the highly reactive metabolite, homocysteine thiolactone (HTL), which is an intramolecular thioester of the amino acid homocysteine. HTL is generated through an error-editing mechanism by methionyl-tRNA synthetase when it mistakenly activates homocysteine instead of methionine.[1][2] The subsequent acylation of the ε-amino group of protein lysine residues by HTL introduces a new, reactive thiol group, leading to alterations in protein structure, function, and stability. This guide provides a comprehensive overview of the core mechanism of N-homocysteinylation, detailed experimental protocols for its study, and quantitative data on its kinetics and consequences.

The Biochemical Mechanism of N-Homocysteinylation

The process of N-homocysteinylation can be dissected into two primary stages: the formation of homocysteine thiolactone and its subsequent reaction with protein lysine residues.

Formation of Homocysteine Thiolactone (HTL)

Under normal physiological conditions, methionyl-tRNA synthetase (MetRS) ensures the fidelity of protein synthesis by selectively binding methionine and attaching it to its cognate tRNA. However, due to the structural similarity between methionine and homocysteine, MetRS can erroneously activate homocysteine, forming homocysteine-adenylate (Hcy-AMP).[2] To prevent the incorporation of homocysteine into nascent polypeptide chains, MetRS possesses an editing function that rapidly converts Hcy-AMP into the stable, cyclic homocysteine thiolactone.[1][2] This intramolecular cyclization reaction is a critical quality control step in protein biosynthesis.

dot

Caption: Formation of Homocysteine Thiolactone by Methionyl-tRNA Synthetase.

N-acylation of Protein Lysine Residues

Homocysteine thiolactone is a reactive electrophile that readily undergoes nucleophilic attack. The primary nucleophiles in a biological context are the ε-amino groups of lysine residues within proteins. This non-enzymatic reaction, termed N-homocysteinylation, results in the formation of a stable isopeptide bond between the carboxyl group of homocysteine and the lysine's amino group.[1] A key consequence of this modification is the introduction of a free thiol (-SH) group onto the protein surface.[3] This newly acquired thiol can participate in various redox reactions, including the formation of disulfide bonds with other thiols, leading to protein cross-linking and aggregation.[4]

dot

Caption: Reaction of Homocysteine Thiolactone with a Protein Lysine Residue.

Quantitative Data on N-Homocysteinylation

The extent and rate of N-homocysteinylation are influenced by several factors, including the concentration of HTL, the accessibility and reactivity of lysine residues, and the protein's isoelectric point (pI).

| Parameter | Value/Range | Reference |

| Plasma Concentration of N-Hcy Proteins | 0.2–0.5 µM | [5] |

| Ratio of "Total Hcy" to N-Hcy Protein | 7:1 to 10:1 | [5] |

| Second-order Rate Constants (k) for HTL Modification | Varies by protein (see below) | [6] |

| - Low-density lipoproteins | High | [6] |

| - Transferrin | High | [6] |

| - Albumin | High | [6] |

| - Fibrinogen | High | [6] |

| - Hemoglobin | Moderate | [6] |

| - Myoglobin | Moderate | [6] |

| - Cytochrome c | Moderate | [6] |

| - α-crystallin | Low | [6] |

| - Trypsin | Low | [6] |

| - DNase-I | Low | [6] |

| - RNase-A | Low | [6] |

| Impact of pI on Homocysteinylation Rate | Inverse correlation (lower pI, higher rate) | [6][7] |

Table 1: Quantitative Parameters of Protein N-Homocysteinylation.

| Protein | Functional Consequence of N-Homocysteinylation | Reference |

| α-Lactalbumin (acidic protein) | Increased aggregation and structural perturbation. | [6] |

| Lysozyme (basic protein) | Minimal structural and functional changes. | [6] |

| RNase-A (basic protein) | No significant effect on enzymatic activity (Km and kcat). | [6] |

| α-Synuclein | Enhanced aggregation and cytotoxicity. | [8] |

| DJ-1 (Parkinson's disease protein 7) | Abolished neuroprotective effect against oxidative stress. | [9] |

Table 2: Functional Consequences of N-Homocysteinylation on Specific Proteins.

Experimental Protocols

In Vitro N-Homocysteinylation of Proteins

This protocol describes the modification of a target protein with HTL in a controlled environment.

Materials:

-

Purified target protein

-

Homocysteine thiolactone hydrochloride (HTL)

-

0.05 M Potassium phosphate buffer, pH 7.4

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

Procedure:

-

Prepare a 2 mg/mL solution of the target protein in 0.05 M potassium phosphate buffer, pH 7.4.[7]

-

Add HTL to the protein solution to final concentrations ranging from 0 to 1000 µM.[7]

-

Incubate the mixture overnight at 37°C.[7]

-

To remove unreacted HTL, precipitate the protein by adding an equal volume of 10% TCA.

-

Centrifuge the sample to pellet the protein and discard the supernatant.

-

Wash the protein pellet with 10% TCA and then with acetone.

-

Resuspend the protein pellet in a suitable buffer for downstream analysis.

-

To quantify the extent of modification, perform an Ellman's assay to measure the concentration of free thiol groups introduced onto the protein.[7][10]

dot

Caption: Workflow for In Vitro Protein N-Homocysteinylation.

Identification of N-Homocysteinylation Sites by Mass Spectrometry

This protocol outlines a general workflow for identifying the specific lysine residues that have been modified by HTL.

Materials:

-

N-homocysteinylated protein sample

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate buffer

-

Formic acid

-

Acetonitrile

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Reduce the disulfide bonds in the protein sample with DTT.

-

Alkylate the free cysteine and newly introduced homocysteine thiols with IAA.

-

Digest the protein into peptides using trypsin overnight at 37°C.

-

Acidify the peptide mixture with formic acid to stop the digestion.

-

Separate the peptides by reverse-phase liquid chromatography.

-

Analyze the eluted peptides by tandem mass spectrometry (MS/MS).

-

Search the resulting MS/MS spectra against a protein database, specifying a variable modification on lysine corresponding to the mass of N-homocysteinyl-lysine (+117.032 Da).

Detection of N-Homocysteinylated Proteins by Western Blot

This protocol provides a method for the immunodetection of N-homocysteinylated proteins in a complex mixture.

Materials:

-

Protein sample

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific for N-homocysteinylated proteins

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate the proteins in the sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against N-homocysteinylated proteins overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Biological Consequences

N-homocysteinylation can have profound effects on cellular function by altering protein structure and activity, leading to the activation of various stress-response pathways.

Endothelial Dysfunction

N-homocysteinylation of proteins in endothelial cells is a key contributor to the endothelial dysfunction associated with hyperhomocysteinemia.[1][3] This can occur through multiple mechanisms, including the impairment of nitric oxide synthase (eNOS) activity, leading to reduced nitric oxide bioavailability and impaired vasodilation. Additionally, N-homocysteinylated proteins can induce the expression of pro-inflammatory and pro-thrombotic genes.[11]

dot

Caption: N-Homocysteinylation and Endothelial Dysfunction.

Apoptosis

The accumulation of N-homocysteinylated proteins can induce cellular stress, leading to the activation of apoptotic pathways. Misfolded and aggregated N-homocysteinylated proteins can trigger the unfolded protein response (UPR) in the endoplasmic reticulum.[12] If the stress is prolonged and cannot be resolved, the UPR can switch from a pro-survival to a pro-apoptotic response. Furthermore, N-homocysteinylation of key regulatory proteins can directly impact apoptotic signaling cascades.[8][12]

dot

Caption: N-Homocysteinylation-Induced Apoptosis.

Conclusion

Protein N-homocysteinylation by homocysteine thiolactone is a significant post-translational modification with far-reaching implications for cellular health and disease. Understanding the core mechanisms, having access to robust experimental protocols, and appreciating the quantitative aspects of this modification are crucial for researchers and drug development professionals seeking to unravel its role in various pathologies and to devise therapeutic interventions. This technical guide provides a foundational resource for advancing research in this critical area of protein chemistry and pathobiology.

References

- 1. Homocysteine Metabolites, Endothelial Dysfunction, and Cardiovascular Disease | MDPI [mdpi.com]

- 2. Role of homocysteinylation of ACE in endothelial dysfunction of arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homocysteine Metabolites, Endothelial Dysfunction, and Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. journals.plos.org [journals.plos.org]

- 7. N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N‐homocysteinylation of DJ‐1 promotes neurodegeneration in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Protein N‑Homocysteinylation by Proline: A Strategy toward the Therapeutic Intervention of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Homocysteinylation of lysine residues in α-Synuclein enhances aggregation propensity and cytotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Control of Homocysteine Thiolactone Levels In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine thiolactone (HCTL), a reactive cyclic thioester of homocysteine, is increasingly recognized as a key player in the pathophysiology of hyperhomocysteinemia-associated diseases, including cardiovascular and neurodegenerative disorders. Unlike homocysteine itself, HCTL can directly modify proteins through a process known as N-homocysteinylation, leading to protein damage, aggregation, and functional impairment. The in vivo concentration of this toxic metabolite is tightly regulated by a network of enzymes. This technical guide provides an in-depth overview of the enzymatic control of HCTL levels, detailing the mechanisms of its formation and degradation. It includes a comprehensive summary of the kinetic parameters of the involved enzymes, detailed experimental protocols for their activity assessment and for HCTL quantification, and a review of the signaling pathways impacted by HCTL. This guide is intended to be a valuable resource for researchers and professionals in drug development aiming to understand and target the pathways of HCTL metabolism.

Introduction

Homocysteine (Hcy) is a sulfur-containing amino acid formed during the metabolism of methionine. Elevated levels of Hcy in the blood, a condition known as hyperhomocysteinemia, are an established risk factor for a range of human diseases. While the detrimental effects of hyperhomocysteinemia have been extensively studied, the specific molecular mechanisms underlying Hcy-induced pathology are still being unraveled. A significant portion of this toxicity is now attributed to its metabolite, homocysteine thiolactone (HCTL).

HCTL is formed through an error-editing mechanism of methionyl-tRNA synthetase (MARS), which mistakenly activates Hcy instead of methionine.[1][2][3] This highly reactive molecule can then acylate the free amino groups of lysine residues in proteins, a post-translational modification termed N-homocysteinylation.[2][4] This modification can alter protein structure and function, leading to cellular damage and contributing to disease pathogenesis.[5][6]

Fortunately, organisms have evolved enzymatic defense mechanisms to detoxify HCTL. A suite of hydrolases, including Paraoxonase 1 (PON1), Bleomycin Hydrolase (BLH), Biphenyl Hydrolase-Like Protein (BPHL), and human Carboxylesterase 1 (hCES1), can hydrolyze HCTL back to the less reactive homocysteine.[7][8][9][10] The efficiency of these enzymes plays a crucial role in maintaining low physiological levels of HCTL and protecting against its toxic effects.

This guide will explore the enzymatic landscape governing HCTL homeostasis, providing the necessary technical details for researchers to investigate these pathways.

Enzymatic Regulation of Homocysteine Thiolactone

The steady-state concentration of HCTL in vivo is a balance between its synthesis and degradation.

Synthesis of Homocysteine Thiolactone

The primary route of HCTL synthesis is an error-editing reaction catalyzed by methionyl-tRNA synthetase (MARS) .[1][3] In this process, MARS mistakenly adenylates homocysteine, which is structurally similar to methionine. However, instead of attaching the activated Hcy to its cognate tRNA, the enzyme facilitates an intramolecular cyclization, releasing HCTL.[11]

Enzymatic Degradation of Homocysteine Thiolactone

Several enzymes with thiolactonase activity contribute to the hydrolysis of HCTL, converting it back to homocysteine.

-

Paraoxonase 1 (PON1): A serum enzyme primarily associated with high-density lipoprotein (HDL), PON1 possesses homocysteine thiolactonase activity.[12] Genetic polymorphisms in the PON1 gene, such as Q192R, can significantly influence its catalytic efficiency and, consequently, individual susceptibility to HCTL-mediated damage.[9][13][14][15]

-

Bleomycin Hydrolase (BLH): A cytosolic cysteine protease, BLH is ubiquitously expressed and plays a significant role in intracellular HCTL detoxification.[8][16][17] Studies in Blmh knockout mice have demonstrated elevated levels of HCTL and N-homocysteinylated proteins, highlighting its protective role.[16]

-

Biphenyl Hydrolase-Like Protein (BPHL): This mitochondrial enzyme has been identified as a highly efficient homocysteine thiolactonase.[7] Its catalytic efficiency is reported to be significantly higher than that of PON1 and BLH, suggesting a major role in HCTL clearance, particularly within the mitochondria.[9][18]

-

Human Carboxylesterase 1 (hCES1): Abundantly expressed in the liver, hCES1 has recently been identified as a novel HCTL hydrolase.[15][19] Its high expression and catalytic activity suggest it may be a significant contributor to systemic HCTL detoxification.[10]

Quantitative Data

The levels of HCTL and N-homocysteinylated proteins are critical indicators of metabolic dysregulation and disease risk.

Table 1: Kinetic Parameters of Homocysteine Thiolactone Hydrolases

| Enzyme | Source | Km (mM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| PON1 | Human Serum | - | 1.44 (nmol/min/mg protein) | - | 10 | [2][20] |

| BLH | Rabbit Lung | 0.7 | 550 | - | 1.0 x 103 | [2][18] |

| BPHL | Recombinant Human | 3.18 | 454,000 | 246.24 | 7.7 x 104 | [2][21] |

| hCES1 | Recombinant Human | 4.5 | - | 0.67 | 148.3 | [10] |

Note: Kinetic parameters can vary depending on the experimental conditions and enzyme source.

Table 2: In Vivo Levels of Homocysteine Thiolactone and N-Homocysteinylated Proteins

| Analyte | Condition | Species | Fluid/Tissue | Concentration | Reference |

| HCTL | Healthy | Human | Plasma | 0 - 34.8 nM (average 2.82 nM) | [11] |

| Healthy | Human | Urine | 10 - 500 nM | [22] | |

| Healthy | Human | Saliva | 0.05 - 1 µM | [23] | |

| Hyperhomocysteinemia (MTHFR/CBS deficiency) | Human | Plasma | Up to 7 µM | [11] | |

| BLH knockout | Mouse | Brain | 2.3-fold increase | [16] | |

| BLH knockout | Mouse | Kidney | 2.0-fold increase | [16] | |

| N-Hcy-Protein | Healthy | Human | Plasma | 0.1 - 13 µM | [11] |

| Hyperhomocysteinemia (MTHFR/CBS deficiency) | Human | Plasma | Up to 30-fold increase | [11] | |

| BLH knockout | Mouse | Plasma | 1.5 to 2.3-fold increase | [16] |

Experimental Protocols

Measurement of Homocysteine Thiolactonase Activity

This protocol is adapted from methods utilizing the chromogenic substrate analog γ-thiobutyrolactone (GTBL) and Ellman's reagent (DTNB).

Materials:

-

Tris-HCl buffer (100 mM, pH 8.0) containing 2 mM CaCl2

-

γ-thiobutyrolactone (GTBL)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Serum or purified PON1 sample

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, 2 mM GTBL, and 0.5 mM DTNB.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the serum or purified PON1 sample.

-

Immediately monitor the increase in absorbance at 412 nm for 5 minutes using a spectrophotometer with a temperature-controlled cuvette holder.

-

The rate of change in absorbance is proportional to the homocysteine thiolactonase activity. Calculate the activity using the molar extinction coefficient of 2-nitro-5-thiobenzoate (TNB), which is 13,600 M-1cm-1.

This method quantifies the Hcy produced from HCTL hydrolysis.

Materials:

-

Tris-HCl buffer (100 mM, pH 7.5) containing 1 mM EDTA and 1 mM DTT

-

Homocysteine thiolactone (HCTL)

-

Purified or recombinant BLH

-

Trichloroacetic acid (TCA)

-

HPLC system with a fluorescence detector

-

o-phthalaldehyde (OPA) derivatizing agent

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer and HCTL (e.g., 1 mM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the BLH enzyme solution.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of cold 10% TCA.

-

Centrifuge to pellet the precipitated protein.

-

Derivatize an aliquot of the supernatant with OPA.

-

Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection to quantify the amount of homocysteine produced.

Quantification of Homocysteine Thiolactone in Biological Samples

Sample Preparation:

-

To 200 µL of plasma, add an internal standard (e.g., N-acetyl-cysteine).

-

Deproteinize by adding 200 µL of 10% perchloric acid.

-

Vortex and centrifuge at 14,000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm filter.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1 M potassium dihydrogen phosphate, pH 2.1.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 0% to 30% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 240 nm.[24]

Sample Preparation and Derivatization:

-

To 1 mL of urine, add an internal standard (e.g., d4-HCTL).

-

Perform a liquid-liquid extraction with chloroform/methanol (2:1, v/v).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Derivatize the residue with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) at 60°C for 30 minutes.[23]

GC-MS Conditions:

-

GC Column: Capillary column suitable for derivatized amino acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: Start at 80°C, ramp to 280°C.

-

MS Detection: Electron impact (EI) ionization, monitoring characteristic ions for derivatized HCTL and the internal standard.

Detection of N-Homocysteinylated Proteins

-

Separate proteins from cell lysates or plasma by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate with a primary antibody specific for N-homocysteinyl-lysine.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Isolate proteins of interest or analyze total proteome from biological samples.

-

Perform in-solution or in-gel tryptic digestion of the proteins.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify peptides containing the N-homocysteinyl-lysine modification by searching for a characteristic mass shift of 117.15 Da on lysine residues.[21]

Signaling Pathways and Pathophysiological Consequences

Elevated HCTL levels and subsequent N-homocysteinylation of proteins can perturb various cellular signaling pathways, contributing to endothelial dysfunction, inflammation, and apoptosis.

HCTL has been shown to induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR). This can trigger oxidative stress through the activation of NADPH oxidase and a decrease in endothelial nitric oxide synthase (eNOS) activity. Furthermore, HCTL can activate the NF-κB signaling pathway, promoting the expression of pro-inflammatory cytokines and adhesion molecules. The impairment of protein function through N-homocysteinylation affects a wide range of cellular processes, including cytoskeletal dynamics, mitochondrial function, and DNA repair. The accumulation of N-homocysteinylated proteins can also lead to the formation of protein aggregates, which are a hallmark of many neurodegenerative diseases.

Conclusion and Future Directions

The enzymatic control of homocysteine thiolactone is a critical determinant of cellular health and a key factor in the pathogenesis of hyperhomocysteinemia-related diseases. The enzymes PON1, BLH, BPHL, and hCES1 form a multi-layered defense against HCTL-induced toxicity. Understanding the regulation and function of these enzymes provides exciting opportunities for the development of novel therapeutic strategies.

Future research should focus on:

-

Developing specific and potent activators of HCTL-degrading enzymes.

-

Investigating the interplay and tissue-specific roles of the different HCTL hydrolases.

-

Identifying the full spectrum of proteins targeted by N-homocysteinylation and the functional consequences of these modifications.

-

Elucidating the potential of HCTL and N-homocysteinylated proteins as biomarkers for disease risk and progression.

By continuing to unravel the complexities of HCTL metabolism, the scientific community can pave the way for innovative interventions to mitigate the detrimental effects of hyperhomocysteinemia.

References

- 1. researchgate.net [researchgate.net]

- 2. Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protein N-homocysteinylation: implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Homocysteine Modification in Protein Structure/Function and Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Paraoxonase-1 (PON1) status analysis using non-organophosphate substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Paraoxonase 1 Q192R genotype and activity affect homocysteine thiolactone levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Substrate specificity of bleomycin hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Bleomycin hydrolase activity in pulmonary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design and Synthesis of Activity-Based Probes and Inhibitors for Bleomycin Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Quantification of homocysteine thiolactone in human saliva and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characteristics of DL-Homocysteine Thiolactone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: DL-Homocysteine thiolactone hydrochloride (CAS: 6038-19-3) is a cyclic thioester derivative of the amino acid homocysteine.[1][2] It serves as a critical biochemical reagent and a key intermediate in the synthesis of various pharmaceutical compounds, including erdosteine and citiolone.[3][4][5] Biologically, it is formed from homocysteine through an error-editing reaction by methionyl-tRNA synthetase.[6][7] This molecule is of significant interest to researchers due to its ability to acylate protein lysine residues in a post-translational modification process known as N-homocysteinylation, which has been linked to protein damage and various pathologies.[6][7][8] This guide provides an in-depth overview of its core physicochemical properties, experimental protocols for its analysis, and key biological pathways.

Core Physicochemical Properties

The fundamental physical and chemical data for this compound hydrochloride are summarized below. This information is essential for its handling, formulation, and application in research and development.

| Property | Value | Reference(s) |

| CAS Number | 6038-19-3 | [1][2][3][4] |

| Molecular Formula | C₄H₇NOS·HCl | [1][2][4] |

| Molecular Weight | 153.63 g/mol | [1][4][9] |

| IUPAC Name | 3-aminothiolan-2-one;hydrochloride | [3][10] |

| Synonyms | DL-Hcy thiolactone, HCTL hydrochloride | [1][2][3] |

| Appearance | White to off-white fine crystalline powder | [1][10][11] |

| Melting Point | 202-204 °C (with decomposition) | [1][3][12][13] |

| Boiling Point | 253.8 °C at 760 mmHg | [1] |

| UV Absorbance (λmax) | 237 nm | [2][14] |

| Purity | ≥99% (by titration) | [3][10] |

Solubility Profile

Solubility is a critical parameter for any experimental or formulation work. The compound exhibits high solubility in water and moderate solubility in various organic solvents.

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 740.5 g/L | 20 | [1][3] |

| DMSO | 30 mg/mL | Room Temp. | [2][14] |

| DMF | 15 mg/mL | Room Temp. | [2][14] |

| PBS (pH 7.2) | 10 mg/mL | Room Temp. | [2][14] |

| Methanol | Soluble (Slightly) | Room Temp. | [1][3] |

| Ethanol | Soluble | 20 - 50 | [15] |

| Acetonitrile | Low Solubility | 20 - 50 | [15] |

Note: A comprehensive study has detailed the mole fraction solubility in methanol, ethanol, isopropanol, ethyl acetate, 1,4-dioxane, acetonitrile, acetone, 2-butanone, and dichloromethane over a temperature range of 283.15 to 323.15 K.[15][16] Generally, solubility in these solvents increases with temperature.[15]

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound hydrochloride. The compound is sensitive to environmental factors.

-

Storage Conditions : Store in a cool, dry, and well-ventilated area.[3][17] Keep containers tightly sealed to prevent exposure to moisture and air.[12] The compound is light-sensitive and should be kept in the dark.[12][17] For maximum stability, storage under an inert atmosphere is recommended.[1][12]

-

Recommended Temperature : While ambient room temperature is suitable for short-term storage, long-term stability (≥ 4 years) is achieved at -20°C.[1][14] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[18][19]

-

Incompatibilities : Avoid contact with strong oxidizing agents.[3][17]

-

Chemical Stability : The product is chemically stable under standard ambient conditions and recommended storage temperatures.[12][17] At physiological pH, the thiolactone ring can undergo hydrolysis to form homocysteine.[20]

Spectroscopic Data

Spectroscopic analysis is fundamental for identity confirmation and structural elucidation.

-

¹H NMR : Proton NMR data is available for structure confirmation. Key shifts (ppm) are observed around 4.34 (CH-N), 3.5 (CH₂-S), and 2.5 (CH₂-C).[21]

-

Infrared (IR) Spectroscopy : FTIR spectra, typically acquired using a KBr wafer technique, are available for identifying functional groups.[9]

-

Mass Spectrometry (MS) : Mass spectral data confirms the molecular weight of the compound.[21]

Biological Relevance & Visualization

Protein N-Homocysteinylation Pathway

This compound is a key agent in the post-translational modification of proteins. It reacts non-enzymatically with the epsilon-amino group of lysine residues, forming a stable amide bond.[6][7] This process, known as N-homocysteinylation, can alter protein structure and function and is implicated in the pathophysiology of various diseases.[7][8] Concurrently, the thiolactone can hydrolyze back to homocysteine, which can participate in other reactions like S-homocysteinylation.[20]

Caption: Metabolic formation of homocysteine thiolactone and its role in protein N-homocysteinylation.

Experimental Protocols

The following sections detail standardized methodologies for the characterization and analysis of this compound hydrochloride.

Protocol 1: Determination of Solubility by Static Gravimetric Method

This method is used to accurately determine the solubility of the compound in various solvents at different temperatures.[15][16]

Materials:

-

This compound hydrochloride

-

Selected solvent(s) of analytical grade

-

Jacketed glass vessel with magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (±0.1 mg accuracy)

-

Centrifuge

-

Drying oven

Procedure:

-

Equilibrium Setup : Add an excess amount of this compound hydrochloride to a known mass of the chosen solvent in the jacketed glass vessel.

-

Temperature Control : Maintain the desired temperature (e.g., 283.15 K) by circulating water from the thermostatic bath through the vessel's jacket.

-

Equilibration : Stir the suspension vigorously for at least 10 hours to ensure solid-liquid equilibrium is reached. After stirring, allow the suspension to settle for 2 hours.

-

Phase Separation : Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately centrifuge the sample to separate any remaining solid particles.

-

Analysis : Accurately weigh a portion of the clear supernatant into a pre-weighed container.

-

Evaporation : Evaporate the solvent in a drying oven at a suitable temperature (e.g., 313.15 K) until a constant weight of the dissolved solid is achieved.

-

Calculation : Determine the mass of the dissolved solute and calculate the solubility in terms of g/L or mole fraction.

-

Repeat : Repeat steps 2-7 for each desired temperature point.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical intermediates and active compounds.[22]

Materials:

-

This compound hydrochloride sample

-

HPLC-grade mobile phase solvents (e.g., acetonitrile, water with formic acid or other buffers)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis or DAD)

-

Appropriate HPLC column (e.g., C18 reverse-phase)

Procedure:

-

Standard Preparation : Accurately weigh and dissolve a reference standard of this compound hydrochloride in a suitable solvent (e.g., mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration if quantitative analysis is required.

-

Sample Preparation : Prepare the sample for analysis by dissolving a known quantity in the same solvent to a concentration similar to the standard.

-

HPLC Method Setup :

-

Column : C18, 5 µm, 4.6 x 250 mm (or equivalent).

-

Mobile Phase : Isocratic or gradient elution (e.g., Acetonitrile:Water with 0.1% Formic Acid).

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 210 nm or near the λmax of 237 nm.

-

Injection Volume : 10-20 µL.

-

Column Temperature : 25-30 °C.

-

-

Analysis : Inject the standard and sample solutions into the HPLC system.

-

Data Processing : Record the chromatograms. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Workflow for HPLC Purity Analysis

The logical flow of the HPLC protocol is visualized below.

Caption: Standard workflow for determining the purity of a substance using HPLC analysis.

References

- 1. Cas 6038-19-3,DL-Homocysteinethiolactone hydrochloride | lookchem [lookchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound hydrochloride, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. DL-Homocysteinethiolactone hydrochloride | 6038-19-3 [chemicalbook.com]

- 6. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Homocysteine thiolactone hydrochloride | C4H8ClNOS | CID 110753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. D,L-Homocysteine Thiolactone Hydrochloride - LKT Labs [lktlabs.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. DL -Homocysteine thiolactone = 99.0 AT 6038-19-3 [sigmaaldrich.com]

- 14. caymanchem.com [caymanchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. sds.metasci.ca [sds.metasci.ca]

- 18. medchemexpress.com [medchemexpress.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DL-Homocysteinethiolactone hydrochloride(6038-19-3) 1H NMR spectrum [chemicalbook.com]

- 22. CN111004209A - A kind of continuous production method of this compound hydrochloride - Google Patents [patents.google.com]

The Cellular Toxicity of Homocysteine Thiolactone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine (Hcy), a sulfur-containing amino acid, is a well-established independent risk factor for a multitude of human pathologies, including cardiovascular and neurodegenerative diseases.[1] While the toxicity of elevated Hcy levels (hyperhomocysteinemia) is widely recognized, the precise molecular mechanisms underlying its detrimental effects are complex. A growing body of evidence points towards its metabolic derivative, homocysteine thiolactone (HTL), as a key mediator of this toxicity.[1][2] HTL, a reactive cyclic thioester, is formed through an error-editing mechanism by methionyl-tRNA synthetase.[1][3] Its high reactivity allows it to modify proteins, particularly by acylating the ε-amino groups of lysine residues in a process termed N-homocysteinylation.[4][5] This post-translational modification can lead to protein damage, aggregation, and functional impairment, triggering a cascade of cytotoxic events.[4][5][6]

This technical guide provides an in-depth overview of the toxic effects of homocysteine thiolactone on various cell cultures. It summarizes key quantitative data, details common experimental protocols for studying HTL-induced cytotoxicity, and visualizes the critical signaling pathways involved.

Key Toxic Effects of Homocysteine Thiolactone on Cell Cultures

Homocysteine thiolactone has been demonstrated to be significantly more toxic to cells than homocysteine itself.[1][7] Its cytotoxic effects are multifaceted and include the induction of apoptosis, endothelial dysfunction, endoplasmic reticulum (ER) stress, and neurotoxicity.

Induction of Apoptosis

HTL is a potent inducer of apoptosis, or programmed cell death, in a variety of cell types. This process is often concentration- and time-dependent.[8][9] For instance, in Human Umbilical Vein Endothelial Cells (HUVECs), treatment with 200 μM HTL resulted in a 30% apoptosis rate, whereas the same concentration of homocysteine only induced 1% apoptosis.[1] Studies in human trophoblasts and HL-60 promyeloid cells have further corroborated the pro-apoptotic nature of HTL.[8][9]

Endothelial Dysfunction

The vascular endothelium is a primary target of HTL-mediated toxicity, which is a critical factor in the development of atherosclerosis.[10][11] HTL induces endothelial dysfunction by promoting inflammation, oxidative stress, and impairing endothelium-dependent relaxation.[7][12] It has been shown to upregulate the expression of pro-inflammatory mediators like IL-8 in HUVECs.[7]

Endoplasmic Reticulum (ER) Stress

A key mechanism underlying HTL's toxicity is the induction of Endoplasmic Reticulum (ER) stress.[12] The ER is crucial for protein folding and quality control. The accumulation of N-homocysteinylated proteins can disrupt ER homeostasis, leading to the unfolded protein response (UPR).[13][14] This is characterized by the upregulation of ER stress markers such as GRP78/BiP.[12][13] Prolonged ER stress can subsequently trigger apoptosis.

Neurotoxicity

HTL exhibits significant neurotoxic effects, contributing to the pathology of neurodegenerative diseases.[15][16][17] It can act as an excitotoxin by stimulating NMDA receptors.[15] Furthermore, the N-homocysteinylation of specific neuronal proteins, such as α-synuclein and DJ-1, has been implicated in the pathogenesis of Parkinson's disease.[6]

Quantitative Data on Homocysteine Thiolactone Cytotoxicity

The following tables summarize quantitative data from various studies on the cytotoxic effects of homocysteine thiolactone on different cell cultures.

| Cell Type | Concentration of HTL | Observed Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 200 µM | 30% apoptotic cells | [1] |

| Human Trophoblasts | 50-400 µM | Concentration-dependent increase in total cell death and apoptosis | [8] |

| Human Promyeloid HL-60 Cells | Not specified | Time- and concentration-dependent apoptosis | [9] |

| Cell Type | Concentration of HTL | Effect on Protein Expression/Activity | Reference |

| Human Trophoblasts | 50-400 µM | Increased expression of p53 and Bak | [8] |

| Human Promyeloid HL-60 Cells | Not specified | Increased intracellular H2O2 and caspase 3 activation | [9] |

| Rat Aorta | Not specified | Increased mRNA and protein levels of GRP78 | [12] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified | Strong activation of IL-8 release | [7] |

Experimental Protocols

This section details common methodologies used to investigate the toxic effects of homocysteine thiolactone in cell cultures.

Cell Culture and HTL Treatment

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), human trophoblasts, and human promyeloid HL-60 cells are commonly used models.[8][9][10]

-

Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator. For HUVECs, flasks are often coated with 1% gelatin.[10]

-

HTL Preparation and Treatment: L-homocysteine thiolactone hydrochloride is dissolved in culture medium to the desired concentrations (e.g., 10 µM to 1000 µM).[10] Cells are then incubated with the HTL-containing medium for a specified period (e.g., 24 to 72 hours).[8][10]

Apoptosis Assays

-

DNA Fragmentation Analysis: This can be assessed by observing internucleosomal DNA fragmentation.[7][9]

-

Caspase-3 Activation: The activity of caspase-3, a key executioner caspase in apoptosis, can be measured using specific assays.[7][9]

-

Phosphatidylserine Exposure: Annexin V staining followed by flow cytometry is a common method to detect the externalization of phosphatidylserine, an early marker of apoptosis.[9]

-

Immunocytochemistry: Staining for cleavage products of cytokeratin 18 and poly(adenosine diphosphate ribose) polymerase (PARP) can also be used to identify apoptotic cells.[8]

Western Blotting for Protein Expression

-

Purpose: To quantify changes in the expression levels of key proteins involved in apoptosis (e.g., p53, Bak, Bcl-2, Bax) and ER stress (e.g., GRP78).[8][12]

-

Procedure:

-

Cell lysates are prepared from control and HTL-treated cells.

-

Protein concentrations are determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate.

-

Measurement of Reactive Oxygen Species (ROS)

-

Fluorescent Probes: Specific fluorescent probes, such as DCFH-DA, are used to measure the intracellular levels of reactive oxygen species.[12]

Signaling Pathways and Visualizations

Homocysteine thiolactone exerts its toxic effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

N-Homocysteinylation of Proteins

The primary mechanism of HTL toxicity is the N-homocysteinylation of protein lysine residues. This process is initiated by the error-editing function of methionyl-tRNA synthetase, which produces HTL from homocysteine.

Caption: Formation of Homocysteine Thiolactone and Protein N-Homocysteinylation.

HTL-Induced Endoplasmic Reticulum Stress and Apoptosis

The accumulation of N-homocysteinylated proteins triggers ER stress, leading to the unfolded protein response (UPR). Chronic ER stress activates apoptotic pathways.

Caption: HTL-induced ER Stress leading to Inflammation and Apoptosis.

Apoptotic Pathway Mediated by HTL

HTL can induce apoptosis through pathways involving the tumor suppressor p53 and the activation of executioner caspases like caspase-3. This is often associated with an increase in intracellular reactive oxygen species (ROS).